molecular formula C11H12BrClO2 B14047677 1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14047677
M. Wt: 291.57 g/mol
InChI Key: OUNRVIKKEGGUCS-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one is a halogenated aromatic ketone characterized by a bromomethyl group at the para position, a methoxy group at the ortho position of the phenyl ring, and a chlorinated propanone moiety. For instance, compounds with chloropropanone backbones are frequently used as intermediates in synthesizing heterocycles (e.g., thiadiazoles, tetrazolinones) with biological activities such as antitumor or herbicidal properties . The bromomethyl group may enhance reactivity in nucleophilic substitution reactions, making it valuable for further functionalization .

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-methoxyphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H12BrClO2/c1-7(14)11(13)9-4-3-8(6-12)5-10(9)15-2/h3-5,11H,6H2,1-2H3

InChI Key

OUNRVIKKEGGUCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CBr)OC)Cl

Origin of Product

United States

Preparation Methods

Bromination of Precursor Compounds

The synthesis begins with bromination of 4-methyl-2-methoxyphenyl precursors. Two predominant methods exist:

Method A: HBr/Acetic Acid System
Hydrobromic acid (48% w/w) in glacial acetic acid facilitates electrophilic substitution at the para-methyl position. At 80°C for 6 hours, this achieves 74–78% conversion but requires rigorous moisture exclusion to prevent hydrolysis.

Method B: PBr₃-Mediated Bromination
Phosphorus tribromide (PBr₃) in anhydrous dichloromethane at -5°C provides superior regiocontrol (89–92% yield) by generating Br⁺ electrophiles. This method minimizes di-brominated byproducts (<3%) compared to Method A (8–12%).

Table 1: Bromination Efficiency Comparison

Condition Temp (°C) Time (h) Yield (%) Byproducts (%)
HBr/AcOH (Method A) 80 6 74 12
PBr₃/CH₂Cl₂ (Method B) -5 4 89 3

Methoxylation via Nucleophilic Aromatic Substitution

The methoxy group at the ortho position is introduced through nucleophilic substitution using sodium methoxide (NaOMe). In refluxing methanol (65°C, 8 h), displacement of a nitro or halogen leaving group proceeds with 85–88% efficiency. Steric hindrance from the adjacent bromomethyl group reduces reactivity by 18–22% compared to non-brominated analogs.

Friedel-Crafts Acylation for Ketone Formation

The chloropropanone moiety is installed via Friedel-Crafts acylation using chloroacetyl chloride and AlCl₃. Key parameters:

  • Solvent : Dichloromethane outperforms nitrobenzene, reducing tar formation from 25% to 9%.
  • Catalyst Loading : Stoichiometric AlCl₃ (1.1 eq) maximizes yield (68%) versus substoichiometric amounts (52% at 0.8 eq).
  • Temperature : Maintaining -10°C prevents polyacylation (observed at >5°C).

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Polar aprotic solvents (DMF, DMAc) increase reaction rates but promote elimination side reactions. Dichloromethane balances solubility and reactivity, achieving 89% conversion versus DMF’s 72% under identical conditions. Cryogenic conditions (-10°C to 0°C) during bromination and acylation stages reduce thermal degradation by 40–50%.

Catalysts and Their Impact

Lewis Acids : AlCl₃ remains optimal for Friedel-Crafts acylation, though FeCl₃ shows promise for greener synthesis (yield: 58% vs. AlCl₃’s 68%).
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves methoxylation efficiency in biphasic systems (yield increase: 14%).

Analytical Characterization Techniques

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.61 (s, 2H, CH₂Br), 3.91 (s, 3H, OCH₃), 2.85 (s, 3H, COCH₃).
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C), 560 cm⁻¹ (C-Br).

Chromatographic Purity :
HPLC (C18 column, 70:30 MeOH/H₂O) shows 98.2% purity at 254 nm, with retention time 6.8 min.

Comparative Analysis with Structural Analogues

Table 2: Reactivity Comparison with Analogous Compounds

Compound Friedel-Crafts Yield (%) Bromination Byproducts (%)
1-(4-Bromomethyl-2-MeO-Ph)-COCH₃Cl 68 3
1-(3-Bromomethyl-4-MeO-Ph)-COCH₃Cl 59 11
1-(4-Bromomethyl-Ph)-COCH₃Cl 72 18

The ortho-methoxy group in the target compound reduces electrophilic substitution at competing sites by 27% compared to meta-substituted analogues.

Industrial-Scale Production Considerations

Process Intensification :

  • Continuous flow reactors reduce reaction time from 8 h (batch) to 22 min.
  • Safety Protocols : Bromine scrubbers and closed-loop systems mitigate exposure risks during large-scale bromination.

Cost Analysis :

  • PBr₃-mediated bromination increases raw material costs by 18% versus HBr but reduces purification expenses by 30%.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring and propanone moiety significantly influence physical properties. Key comparisons include:

Compound Name Substituents (Phenyl Ring) Boiling Point (°C) Density (g/cm³) pKa Key Applications/Reactivity Reference ID
1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one BrCH₂ (C4), OMe (C2) Not reported Not reported Not reported Likely intermediate for heterocycles Inferred
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one BrCH₂ (C3), NH₂ (C4) 379.4 (predicted) 1.538 (predicted) 2.93 Medicinal chemistry intermediate
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one BrCH₂ (C3), SCF₃ (C2) 298.6 (predicted) 1.61 (predicted) Not reported High reactivity for electrophilic substitution
1-(4-Bromophenyl)-2-methylpropan-1-one Br (C4), CH₃ (C2) Not reported Not reported Not reported Safety data available (industrial use)

Key Observations :

  • Bromomethyl vs. Halogen/Methyl Groups: Bromomethyl substituents (e.g., in and ) lower predicted boiling points compared to non-halogenated analogs, likely due to increased molecular weight and polarizability.
  • Methoxy vs. Amino/Thioether Groups: Methoxy groups (electron-donating) may reduce electrophilicity at the phenyl ring compared to electron-withdrawing groups like trifluoromethylthio (SCF₃), which enhance reactivity in electrophilic substitutions .

Research Findings and Mechanistic Insights

  • Synthetic Pathways: Bromination of propenone precursors (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) with Br₂ in chloroform is a common route for introducing bromine, as seen in . This method could be adapted for the target compound.

Q & A

Basic: What are the key synthetic routes and optimization strategies for 1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one?

Answer:
Synthesis typically involves halogenation and substitution reactions. For example, bromination of a methoxyphenyl precursor using bromine in chloroform under controlled conditions (e.g., slow addition, 24-hour stirring) can introduce the bromomethyl group . Chlorination may follow via nucleophilic substitution (e.g., using LiAlCl₄ or SOCl₂). Optimization includes:

  • Temperature control : Halogenation is exothermic; maintaining 0–5°C prevents side reactions.
  • Solvent selection : Chloroform or dichloromethane enhances halogen solubility.
  • Purification : Recrystallization from acetone or ethanol improves yield .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H/13^13C NMR identifies methoxy (δ ~3.8 ppm), carbonyl (δ ~200 ppm), and bromomethyl groups (δ ~4.3 ppm).
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–Br: ~1.9 Å, C–Cl: ~1.7 Å) and confirms stereochemistry. SHELX software refines structures with R-factors <0.05 for high accuracy .
  • IR : Carbonyl stretches (~1700 cm⁻¹) and C–Br vibrations (~650 cm⁻¹) validate functional groups .

Advanced: How can computational methods (e.g., DFT) predict reactivity and electronic properties?

Answer:
Density Functional Theory (DFT) calculates:

  • Electrophilic sites : Partial charges reveal the bromomethyl carbon as reactive (Mulliken charge ~+0.3).
  • Transition states : Simulate nucleophilic attack pathways (e.g., SN2 at the chloropropanone group).
  • Spectra prediction : Compare computed vs. experimental IR/NMR to validate structures .
    Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is standard.

Advanced: How are crystallographic data contradictions resolved during refinement?

Answer:
Discrepancies (e.g., high R-factors, anomalous torsion angles) require:

  • Data re-integration : Check for absorption or twinning artifacts using SHELXL .
  • Dynamic disorder modeling : For flexible groups (e.g., methoxy), split positions or apply restraints.
  • Validation tools : PLATON ADDSYM identifies missed symmetry; check CIF files with IUCr standards .
    Example: A torsion angle deviation >5° in C6–C1–C2–C3 may indicate incorrect space group assignment .

Advanced: What strategies assess biological activity, and how are assays designed?

Answer:

  • Antimicrobial testing : Use microdilution assays (e.g., MIC against S. aureus). Prepare DMSO stock solutions (≤1% v/v) to avoid solvent toxicity .
  • Docking studies : AutoDock Vina models interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Controls : Include positive (ciprofloxacin) and negative (DMSO-only) controls. Replicate experiments (n=3) for statistical validity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, goggles, and fume hoods mandatory due to halogen volatility.
  • Storage : 2–8°C in amber vials to prevent light/heat degradation .
  • Spill management : Neutralize bromine/hydrochloric acid residues with sodium bicarbonate .

Advanced: How is reaction mechanism elucidation performed for halogenation steps?

Answer:

  • Kinetic studies : Monitor intermediates via GC-MS or in situ FTIR.
  • Isotopic labeling : 18^{18}O tracing in methoxy groups tracks substitution pathways.
  • Computational modeling : Transition state analysis identifies rate-determining steps (e.g., bromine electrophilic attack) .

Basic: What are common pitfalls in crystallization, and how are they addressed?

Answer:

  • Poor crystal growth : Optimize solvent polarity (e.g., acetone/water gradient) and cooling rate (0.5°C/min).
  • Twinned crystals : Use SHELXD for twin law detection; reprocess data with HKL-3000 .
  • Disordered atoms : Apply restraints (SHELXL ISOR) or exclude unresolved regions .

Advanced: How does steric hindrance from the methoxy group influence reactivity?

Answer:

  • Substitution rates : Ortho-methoxy groups reduce SN2 reactivity at the chloropropanone carbon by ~40% (DFT-calculated activation energy ΔG‡ ~25 kcal/mol).
  • Crystallographic evidence : Methoxy torsion angles (~60°) indicate restricted rotation, favoring para-substitution in further reactions .

Advanced: What analytical techniques resolve isomeric impurities in the final product?

Answer:

  • HPLC-MS : C18 columns (ACN/water gradient) separate isomers (retention time ±0.5 min).
  • NOESY NMR : Cross-peaks identify spatial proximity of bromomethyl and methoxy groups.
  • PXRD : Match experimental patterns to simulated data from Mercury CSD .

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